molecular formula C8H10Cl2N2O2 B7855903 (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride

(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride

Cat. No.: B7855903
M. Wt: 237.08 g/mol
InChI Key: RGYDSMOWDFHWBD-UHFFFAOYSA-N
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Description

(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chlorophenoxy group and a hydroxyacetimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from appropriate precursors. One common method involves the reaction of 3-chlorophenoxyacetic acid with hydroxylamine under acidic conditions to form the hydroxyacetimidamide derivative. The reaction conditions typically include the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride may involve large-scale reactions using reactors designed for efficient mixing and heat transfer. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective production method.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including:

  • Oxidation: The chlorophenoxy group can be oxidized to form derivatives with different functional groups.

  • Reduction: The imidamide group can be reduced to form amines.

  • Substitution: The hydroxy group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Chlorophenoxy derivatives with different oxidation states.

  • Reduction: Amines derived from the reduction of the imidamide group.

  • Substitution: New derivatives with substituted hydroxy groups.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Chlorophenoxyacetic acid: Similar structure but lacks the hydroxyacetimidamide group.

  • N'-hydroxyacetimidamide derivatives: Similar functional group but different substituents on the aromatic ring.

Uniqueness: (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride is unique due to its specific combination of the chlorophenoxy group and the hydroxyacetimidamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.ClH/c9-6-2-1-3-7(4-6)13-5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYDSMOWDFHWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OC/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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